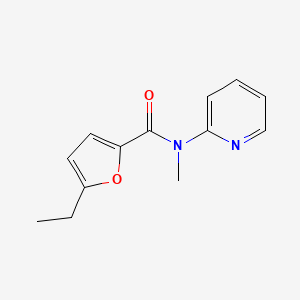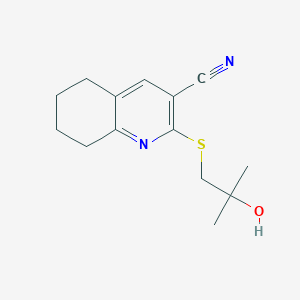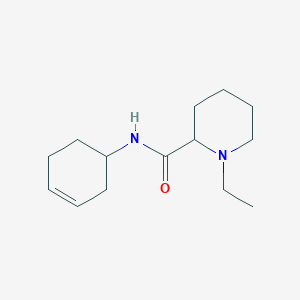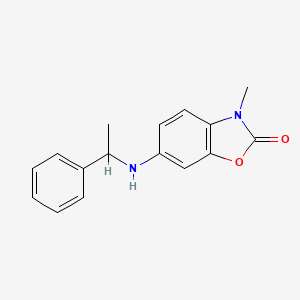![molecular formula C15H25NO2 B7593848 2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone](/img/structure/B7593848.png)
2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone is a chemical compound that has gained attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as CHEP and is a member of the class of compounds called ketones. CHEP has been synthesized by several methods and has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations in laboratory experiments.
作用机制
The mechanism of action of CHEP is not fully understood, but it is believed to act on several different pathways in the brain. It has been shown to increase the levels of antioxidant enzymes, which can protect neurons from oxidative stress. CHEP has also been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood, behavior, and cognition.
Biochemical and Physiological Effects:
CHEP has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of antioxidant enzymes, which can protect neurons from oxidative stress. CHEP has also been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters that play a role in mood, behavior, and cognition. In addition, CHEP has been shown to have analgesic and anti-inflammatory effects.
实验室实验的优点和局限性
One advantage of using CHEP in laboratory experiments is that it is relatively easy to synthesize and has a high yield. In addition, CHEP has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. However, one limitation of using CHEP in laboratory experiments is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
未来方向
There are several future directions for the study of CHEP. One area of research is the potential use of CHEP in the treatment of neurodegenerative disorders such as Parkinson's disease and Alzheimer's disease. Another area of research is the potential use of CHEP as an analgesic and anti-inflammatory agent. In addition, future studies could focus on the mechanism of action of CHEP and its effects on different pathways in the brain.
合成方法
CHEP can be synthesized by several methods, including the reaction of 1-(4-piperidinyl)-2-cyclohexene-1-ethanone with 1-chloro-2-hydroxyethane in the presence of a base. Another method involves the reaction of 1-(4-piperidinyl)-2-cyclohexene-1-ethanone with 2-chloroethanol in the presence of a base. Both of these methods result in the formation of CHEP with high yields.
科学研究应用
CHEP has been studied for its potential therapeutic applications in the field of neuroscience. It has been shown to have neuroprotective effects and can prevent neuronal damage caused by oxidative stress. CHEP has also been studied for its potential use in the treatment of Parkinson's disease, Alzheimer's disease, and other neurodegenerative disorders. In addition, CHEP has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.
属性
IUPAC Name |
2-(cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-12(17)14-7-9-16(10-8-14)15(18)11-13-5-3-2-4-6-13/h5,12,14,17H,2-4,6-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOLVNLUGIKFFDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C(=O)CC2=CCCCC2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Cyclohexen-1-yl)-1-[4-(1-hydroxyethyl)piperidin-1-yl]ethanone | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[2-fluoro-5-[(2-fluoro-5-methylphenyl)sulfamoyl]phenyl]acetamide](/img/structure/B7593770.png)


![[2-(Furan-2-yl)azepan-1-yl]-(1,2,5-thiadiazol-3-yl)methanone](/img/structure/B7593787.png)





![4-[(4-Cyclohexyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593821.png)
![4-[(4-Ethyl-5-methyl-1,3-thiazol-2-yl)methyl]morpholine](/img/structure/B7593824.png)
![N-[1-(3-fluorophenyl)piperidin-4-yl]pyridine-4-carboxamide](/img/structure/B7593835.png)
![N-[1-(2,4-difluorophenyl)propyl]-2-(2-methylpropylsulfonyl)acetamide](/img/structure/B7593853.png)
![2-[3-(5-ethylfuran-2-yl)morpholin-4-yl]-N-(2-methylpropyl)acetamide](/img/structure/B7593867.png)